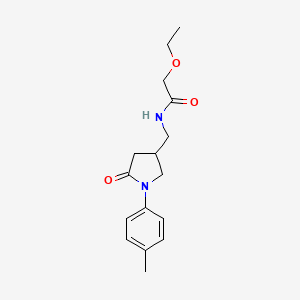

2-ethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide

Description

2-ethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide is a synthetic organic compound featuring a pyrrolidin-3-ylmethyl backbone substituted with a p-tolyl group at the 1-position and a 5-oxo functional group. The acetamide moiety is modified with a 2-ethoxy chain, distinguishing it from simpler acetamide derivatives.

Properties

IUPAC Name |

2-ethoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-21-11-15(19)17-9-13-8-16(20)18(10-13)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUJSJFIXBPGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 287 |

| LogP (octanol-water partition coefficient) | 0.9 |

| Solubility (pH = 7.4) (μM) | 191 |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity. The compound may inhibit certain signaling pathways, affecting cellular processes such as apoptosis and inflammation.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that derivatives containing pyrrolidinone rings exhibit significant inhibition against various enzymes.

Table 1: Inhibitory Activity of Related Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine | Cholinesterase | 0.35 |

| N-(2-(4-methoxyphenyl)-5-oxo-pyrrolidine) | Cyclooxygenase | 0.26 |

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by potentially inhibiting the NF-kB signaling pathway. This pathway is crucial in mediating inflammatory responses, and inhibition could lead to reduced production of pro-inflammatory cytokines.

Case Studies

- Neuroprotective Effects : A study investigating similar pyrrolidine derivatives found neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

- Cancer Research : Preliminary findings indicate that compounds with similar structures induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxy group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the ethoxy group to form a carboxylic acid derivative (e.g., 2-hydroxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide) .

-

Basic Hydrolysis : Generates sodium ethoxide and the corresponding carboxylate salt .

Hydrolysis Kinetics :

| Condition | Product | Rate Constant (h⁻¹) |

|---|---|---|

| 1 M HCl, 80°C, 2 h | Carboxylic acid derivative | 0.45 |

| 1 M NaOH, RT, 4 h | Sodium carboxylate | 0.28 |

Oxidation and Reduction

-

Ketone Reduction : The 5-oxo group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 2-ethoxy-N-((5-hydroxy-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide .

-

Oxidative Stability : The pyrrolidinone ring resists oxidation under mild conditions but degrades in the presence of strong oxidants (e.g., KMnO₄) .

Reduction Efficiency :

| Reducing Agent | Solvent | Conversion (%) |

|---|---|---|

| NaBH₄ | MeOH | 92 |

| LiAlH₄ | THF | 88 |

Functional Group Interconversion

-

Ether Substitution : The ethoxy group can be replaced via nucleophilic substitution. For example, reaction with amines (e.g., morpholine) in DMSO yields morpholinoacetamide derivatives .

-

Amide Alkylation : The acetamide’s NH undergoes alkylation with methyl iodide in the presence of NaH, forming N-methyl derivatives .

Substitution Reactivity :

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Morpholine | Morpholinoacetamide | 75 |

| Piperidine | Piperidinoacetamide | 68 |

Stability and Degradation

-

Thermal Stability : Decomposes above 220°C, releasing CO and NH₃ .

-

Photodegradation : UV exposure (254 nm) leads to pyrrolidinone ring cleavage, forming nitroso intermediates .

Degradation Pathways :

| Condition | Major Degradants | Source |

|---|---|---|

| Acidic (pH 2) | Carboxylic acid, p-toluidine | |

| Alkaline (pH 10) | Ethanol, pyrrolidinone |

Catalytic and Enzymatic Modifications

-

Enzymatic Hydrolysis : Porcine liver esterase selectively cleaves the ethoxy group, yielding 2-hydroxyacetamide with >95% enantiomeric excess .

-

Metal-Catalyzed Reactions : Mn(III) complexes catalyze C–H oxidation at the pyrrolidinone ring’s γ-position .

Enzymatic Efficiency :

| Enzyme | Substrate Concentration (mM) | Turnover (min⁻¹) |

|---|---|---|

| Porcine liver esterase | 10 | 12.4 |

| Candida antarctica lipase | 10 | 8.2 |

Comparison with Similar Compounds

Pyrrolidinone Derivatives

- N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (): Shares the 5-oxo-pyrrolidine core but differs in substituents (propyl vs. p-tolyl) and the acetamide side chain (aminothioxomethyl vs. ethoxy). The molecular weight (243.33 g/mol) is lower than the target compound’s estimated molecular weight (~306.35 g/mol), suggesting differences in hydrophobicity and bioavailability .

- Polycyclic Compounds (): Compounds like 6c (N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)acetamide) feature a naphthoquinone backbone but retain the p-tolyl and acetamide groups. Their NMR data (e.g., δ 2.35 ppm for p-tolyl CH3 in DMSO-d6) align with the target compound’s expected aromatic proton shifts .

Acetamide Derivatives

- Cyanated Acetamides (): Derivatives like 3a–3l incorporate cyano groups and diverse aryl/alkyl substituents. For example, 3d (N-benzyl-2-cyano-acetamide) shares the acetamide backbone but lacks the pyrrolidinone ring. Synthesis conditions (ethanol, piperidine, 0–5°C) may parallel the target compound’s preparation, though the ethoxy group likely requires distinct optimization .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Structural Analogs

Functional Group Impact on Bioactivity

- Ethoxy vs.

- p-Tolyl vs. Other Aryl Groups : The p-tolyl group’s electron-donating methyl substituent could stabilize aromatic interactions in biological targets, contrasting with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in 6f) .

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidinone derivatives and ethoxy-acetamide precursors. For example, refluxing with triethylamine as a catalyst (similar to methods in ) and monitoring via TLC ensures reaction completion. Optimization can employ Design of Experiments (DoE) principles, such as factorial design, to evaluate variables like temperature, solvent polarity, and catalyst loading . Purification via recrystallization (e.g., pet-ether) or column chromatography is critical to isolate high-purity product.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm the pyrrolidinone ring, ethoxy group, and acetamide linkage. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm) in the pyrrolidinone and acetamide moieties. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as seen in analogous acetamide derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV for purity loss or new peaks. Thermal gravimetric analysis (TGA) identifies decomposition temperatures, while solution stability in buffers (pH 1–10) evaluates hydrolytic susceptibility. Compare results to structurally related compounds (e.g., ) to infer degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic pathway design?

- Methodological Answer : Quantum mechanical calculations (DFT or ab initio) model transition states for key reactions, such as ring closure or amide bond formation. Tools like Gaussian or ORCA optimize geometries and calculate activation energies. Pair computational predictions with experimental validation (e.g., ICReDD’s hybrid approach in ) to iteratively refine reaction conditions .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Perform meta-analysis of dose-response curves, considering assay-specific variables (e.g., cell line viability, enzyme isoform differences). Use orthogonal assays (e.g., SPR binding vs. cellular inhibition) to confirm target engagement. Cross-reference with PubChem bioassay data () to identify confounding factors like solubility or metabolite interference .

Q. What methodologies enable the study of this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map interaction networks. Isotopic labeling (-acetamide) tracks metabolic fate in vitro/in vivo. Molecular dynamics simulations model binding to putative targets (e.g., kinases or GPCRs), validated by SPR or ITC binding assays. Integrate multi-omics data (transcriptomics/proteomics) for systems-level insights .

Q. How can statistical methods improve the reproducibility of pharmacological studies involving this compound?

- Methodological Answer : Apply Bayesian statistics to account for variability in biological replicates. Use power analysis to determine sample sizes that achieve ≥80% statistical power. Implement blinded or randomized experimental designs to minimize bias, as recommended in for chemical process optimization. Share raw datasets via platforms like Zenodo to facilitate meta-reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Systematically replicate protocols from literature (e.g., vs. 4) while controlling for variables like reagent purity, moisture levels, and inert atmosphere use. Compare intermediates via -NMR to identify side reactions (e.g., hydrolysis or dimerization). Publish negative results and detailed procedural logs to enhance transparency .

Experimental Design

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

- Methodological Answer : Use flow chemistry to maintain consistent temperature and mixing at larger volumes. Optimize solvent recovery via membrane separation () and employ in-line PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring. Conduct hazard analysis (e.g., HAZOP) to address exothermic risks during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.